molecular formula C12H10BrN3O2S B2956507 6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705766-11-5

6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2956507
CAS RN: 1705766-11-5
M. Wt: 340.2
InChI Key: FWAPFLJNUXBKOV-UHFFFAOYSA-N
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Description

“6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . Several pyrazolo[3,4-d] pyrimidine analogs were synthesized and investigated for their anti-inflammatory effects and selective COX-2 inhibitory potential .


Molecular Structure Analysis

Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .

Scientific Research Applications

Antitumor Activity

  • Folate Receptor-Specific Inhibitors : Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine, a class to which our compound of interest belongs, exhibit potent inhibitory activities against cells expressing folate receptors. These compounds have been identified as promising antitumor agents due to their selective targeting and inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme involved in nucleotide biosynthesis (Deng et al., 2008).

  • Potent Antitumor Inhibitors : Another study synthesized 6-substituted pyrrolo[2,3-d]pyrimidine derivatives and found them to inhibit the proliferation of tumor cells expressing folate receptors and the proton-coupled folate transporter. This highlighted their potential as antitumor agents (Wang et al., 2011).

Antimicrobial Applications

  • Antimicrobial Additives : A study incorporated derivatives of pyrimidine into polyurethane varnish and printing ink paste, revealing significant antimicrobial effects. This indicates the potential use of such compounds in surface coatings to impart antimicrobial properties (El‐Wahab et al., 2015).

Miscellaneous Applications

  • Synthesis of Pyrimidine Derivatives : Research on the synthesis of various pyrimidine derivatives, including the compound of interest, suggests its utility in creating diverse chemical structures for potential applications in pharmaceuticals and chemical industries (Hou et al., 2016).

  • Alzheimer's Disease Treatment Candidates : A study synthesized pyrimidine-based sulfonamides and evaluated their potential as inhibitors of enzymes involved in Alzheimer's disease, indicating possible therapeutic applications (Rehman et al., 2017).

  • Corrosion Inhibition : Pyrimidine-2-thione derivatives, which are structurally related to our compound of interest, have been studied for their effectiveness in inhibiting steel corrosion in acidic environments. This suggests potential applications in industrial corrosion protection (Soltani et al., 2015).

  • Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis : Research has explored the use of aminoacrolein derivatives for synthesizing heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, indicating the versatility of pyrimidine derivatives in medicinal chemistry (Tucker et al., 2015).

Future Directions

Pyrimidines are known to exhibit a range of pharmacological effects. This opens up several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(4-bromophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S/c13-10-1-3-11(4-2-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAPFLJNUXBKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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